Ethyl 2-acetyl-2-allylpent-4-ene-1-oate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-2-allylpent-4-ene-1-oate can be synthesized through various organic reactions. One common method involves the reaction of ethyl acetoacetate with allyl bromide in the presence of a base such as sodium ethoxide . The reaction proceeds through nucleophilic substitution, followed by elimination to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-2-allylpent-4-ene-1-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-acetyl-2-allylpent-4-ene-1-oate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-2-allylpent-4-ene-1-oate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to bioactive molecules, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activities and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-acetyl-2-prop-2-enylpent-4-enoate
- 2-Acetyl-2-allylpent-4-enoic acid, ethyl ester
Uniqueness
Ethyl 2-acetyl-2-allylpent-4-ene-1-oate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the synthesis of diverse derivatives and has shown promising potential in various research applications .
Properties
CAS No. |
3508-77-8 |
---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 2-acetyl-2-prop-2-enylpent-4-enoate |
InChI |
InChI=1S/C12H18O3/c1-5-8-12(9-6-2,10(4)13)11(14)15-7-3/h5-6H,1-2,7-9H2,3-4H3 |
InChI Key |
IOZNORWPBHWYBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C)(CC=C)C(=O)C |
Origin of Product |
United States |
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